molecular formula C24H25FN2O5S B5186007 2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-fluorophenyl)acetamide

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-fluorophenyl)acetamide

Cat. No.: B5186007
M. Wt: 472.5 g/mol
InChI Key: BYEAWOLLYNQADJ-UHFFFAOYSA-N
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Description

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-fluorophenyl)acetamide is a complex organic compound characterized by its unique chemical structure. This compound features a combination of aromatic rings, sulfonyl groups, and fluorinated phenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Nucleophilic Substitution: Introduction of the sulfonyl group via nucleophilic substitution reactions.

    Aromatic Substitution: Incorporation of the fluorinated phenyl group through electrophilic aromatic substitution.

    Amide Formation: Formation of the acetamide linkage through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-chlorophenyl)acetamide
  • **2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-bromophenyl)acetamide

Uniqueness

What sets 2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-fluorophenyl)acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorinated phenyl group, in particular, can enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O5S/c1-31-22-13-12-21(16-23(22)32-2)33(29,30)27(15-14-18-6-4-3-5-7-18)17-24(28)26-20-10-8-19(25)9-11-20/h3-13,16H,14-15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEAWOLLYNQADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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